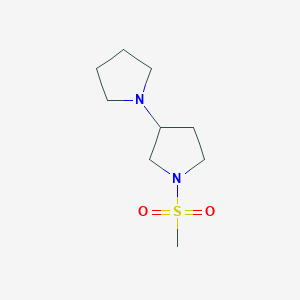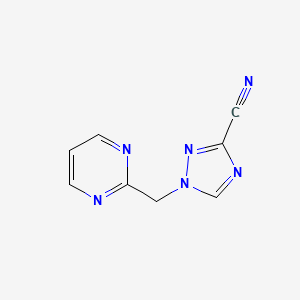![molecular formula C9H9N5S B7568648 1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as METI and is used in various studies to understand its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of METI involves the inhibition of protein synthesis in cancer cells. This compound targets the ribosomal RNA and prevents the formation of ribosomes, which are essential for protein synthesis. As a result, the growth and proliferation of cancer cells are inhibited.
Biochemical and Physiological Effects
METI has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, METI has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
METI has several advantages for use in lab experiments. It is a potent inhibitor of protein synthesis in cancer cells and has been shown to have low toxicity. However, one of the limitations of METI is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving METI. One potential area of research is in the development of new drugs for the treatment of cancer. Additionally, METI has been shown to have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of METI and its potential applications in various fields.
In conclusion, 1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields, including the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of METI and its potential applications in various fields.
Méthodes De Synthèse
METI can be synthesized through a multistep process involving several chemical reactions. The starting materials for this synthesis include 4-methyl-1,3-thiazole-5-carboxylic acid, ethyl acetoacetate, and hydrazine hydrate. The final step involves the reaction of the intermediate product with cyanogen chloride to produce the desired product.
Applications De Recherche Scientifique
METI has been extensively used in scientific research due to its potential applications in various fields. One of the primary areas of research involving METI is in the development of new drugs. Studies have shown that METI has the potential to inhibit the growth of cancer cells and can be used in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-7-8(15-6-12-7)2-3-14-5-11-9(4-10)13-14/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNJKTCIAAHBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)
![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)
![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)